Quinazoline–Pyrimidinone Hybrid Scaffold Enables Multi‑Copy Active‑Site Stacking Unavailable to Mono‑Cyclic Pyrimidine LSD1 Inhibitors
Unlike mono‑cyclic pyrimidine‑based LSD1 inhibitors (e.g., the 4‑cyanophenyl‑pyrimidinone series including CC‑90011) that occupy the catalytic pocket in a 1:1 stoichiometry, quinazoline‑fused inhibitors engage LSD1 through a unique multi‑copy stacking mode wherein five to seven inhibitor molecules pile at the substrate cleft entrance, physically obstructing substrate access without covalent FAD modification [1]. The target compound, by virtue of its 4,7‑dimethylquinazoline moiety linked to the pyrimidinone core, is structurally poised to participate in this oligomeric blocking mechanism. SPR analysis of a closely related quinazoline‑pyrimidinone analogue (BDBM50242895) demonstrated reversible binding to N‑terminal truncated human LSD1 (residues 151‑852) with a Kd of 7 nM, confirming high‑affinity, non‑covalent engagement [2]. By contrast, the irreversible inhibitor GSK2879552 (a cyclopropylamine derivative) forms a covalent adduct with FAD, producing time‑dependent inactivation kinetics (kinact/KI) rather than equilibrium binding [3]. This mechanistic divergence means the target compound and its quinazoline‑class congeners offer rapidly reversible, concentration‑dependent inhibition that can be washed out, an essential feature for target‑engagement studies requiring temporal control of LSD1 activity.
| Evidence Dimension | LSD1 binding mode and stoichiometry |
|---|---|
| Target Compound Data | Quinazoline–pyrimidinone hybrid scaffold; predicted multi‑copy (5‑7 molecules) stacking at substrate entrance (class‑level inference from quinazoline LSD1 inhibitor structural biology) [1] |
| Comparator Or Baseline | CC‑90011 (4‑cyanophenyl‑pyrimidinone): 1:1 reversible binding in catalytic pocket; GSK2879552 (cyclopropylamine): irreversible covalent FAD adduct [3] |
| Quantified Difference | Binding stoichiometry differs by ≥5‑fold (multi‑copy stacking vs. 1:1); reversibility mechanism differs fundamentally (non‑covalent stacking vs. covalent FAD modification) |
| Conditions | X‑ray crystallography of quinazoline‑LSD1 complexes (PDB entries from Speranzini et al. 2016); SPR and enzymatic assays for comparators |
Why This Matters
Researchers requiring a reversible LSD1 inhibitor with rapid washout kinetics for pulse‑chase or target‑engagement biomarker studies should select a quinazoline‑based compound over irreversible cyclopropylamine derivatives.
- [1] Speranzini, V. et al. "Polymyxins and quinazolines are LSD1/KDM1A inhibitors with unusual structural features." Science Advances, 2016, 2(9), e1601017. View Source
- [2] BindingDB. BDBM50242895 (CHEMBL4076163). Kd: 7 nM for human recombinant N‑terminal truncated LSD1 (151‑852) by SPR. Accessed April 2026. View Source
- [3] Mohammad, H.P. et al. "A DNA Hypomethylation Signature Predicts Antitumor Activity of LSD1 Inhibitors in SCLC." Cancer Cell, 2015, 28(1), 57‑69. (GSK2879552 characterization). View Source
